2-ethyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in various biologically active molecules, making it an important target for synthetic chemists .
Mechanism of Action
Target of Action
2-Ethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to different biological effects . They can bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds are essential and efficient chemical precursors for generating biologically active structures . .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and an aldehyde or ketone as starting materials. The reaction is catalyzed by an acid, such as methanesulfonic acid, and carried out under reflux conditions in methanol .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step processes that include the formation of the indole nucleus followed by functionalization at specific positions. The choice of starting materials, catalysts, and reaction conditions can vary depending on the desired product and scale of production .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: 2-ethyl-1H-indole-3-carboxylic acid.
Reduction: 2-ethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-ethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives are studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Indole-based compounds are investigated for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A closely related compound with similar chemical properties and reactivity.
2-methyl-1H-indole-3-carbaldehyde: Another similar compound with a methyl group instead of an ethyl group at the C-2 position.
3-formylindole: A compound with the formyl group at the C-3 position, similar to 2-ethyl-1H-indole-3-carbaldehyde
Uniqueness
This compound is unique due to the presence of the ethyl group at the C-2 position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interactions with molecular targets and its overall pharmacological profile .
Properties
CAS No. |
95202-42-9 |
---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.